molecular formula C22H20N4O5 B2460658 3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-27-5

3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2460658
CAS No.: 883957-27-5
M. Wt: 420.425
InChI Key: DQKABBGGSJCTBO-UHFFFAOYSA-N
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Description

3-(3-Methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a pyrimidoquinoline derivative characterized by a fused pyrimidine-quinoline scaffold. Key structural features include:

  • 3-(3-Methoxypropyl substituent: Enhances solubility and modulates steric interactions.
  • 10-Methyl group: Stabilizes the bicyclic system and influences electronic properties.

This compound belongs to the 5-deazaflavin family, where the N-5 position of the flavin skeleton is replaced by a carbon atom, enabling unique redox behavior akin to NAD+ . Its synthesis typically involves multi-component reactions under solvent-free conditions using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) .

Properties

IUPAC Name

3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-24-17-7-4-3-6-16(17)19(27)18-21(24)23-20(25(22(18)28)12-5-13-31-2)14-8-10-15(11-9-14)26(29)30/h3-4,6-11H,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKABBGGSJCTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a synthetic organic molecule with a complex structure that includes a pyrimido[4,5-b]quinoline core. This structure is notable for its potential biological activities, particularly in the realm of medicinal chemistry. The compound's molecular formula is C22H20N4O5C_{22}H_{20}N_{4}O_{5}, with a molecular weight of approximately 420.425 g/mol .

Structural Characteristics

The unique features of this compound arise from its functional groups:

  • Methoxypropyl group : Enhances solubility and potentially alters biological activity.
  • Nitrophenyl group : May contribute to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of pyrimidoquinolinediones has shown promising results, particularly regarding their ability to inhibit enzymes involved in DNA repair mechanisms, such as PARP-1 (Poly (ADP-ribose) polymerase 1). Inhibition of PARP-1 can lead to increased cytotoxicity in cancer cells with defective DNA repair pathways .

Antitumor Activity

A systematic study on related compounds revealed significant antitumor efficacy. For instance, a compound structurally similar to our target showed an ID50 range of 0.08–1.0 µM against several tumor cell lines including HL-60 and B16F10 melanoma. In vivo studies indicated substantial tumor growth inhibition and increased survival rates in treated mice .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other related compounds can be insightful:

Compound NameStructure TypeUnique FeaturesBiological Activity
2-(4-Nitrophenyl)pyrimidin-4(3H)-onePyrimidine derivativeLacks quinoline fusionAntimicrobial activity
10-Methylpyrimido[4,5-b]quinolinePyrimidoquinolineSimilar core without additional substituentsLimited biological data
6-MethoxycarbonylpyrimidinePyrimidine derivativeContains ester functionalityLess bioactive

This table illustrates how structural variations can influence biological activity and highlights the unique aspects of the target compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[4,5-b]quinoline-4,5-diones exhibit diverse biological activities (antifungal, anticancer) and physicochemical properties depending on substituent variations. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Synthesis Method References
Target Compound 3-(3-Methoxypropyl), 10-methyl, 4-nitro Potential redox modulation, HDM2 inhibition* DABCO-catalyzed, solvent-free
5-(3,4-Dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-analogue 3,4-Dihydroxyphenyl, methylthio Antifungal (CYP51 binding) Fe3O4@SiO2-SnCl4 catalyst
7-Nitro-10-(4-methylphenyl)-analogue 7-Nitro, 10-(4-methylphenyl) HDM2 ubiquitin ligase inhibition Multi-step organic synthesis
3-Butyl-10-(3-methylphenyl)-analogue 3-Butyl, 10-(3-methylphenyl) Not reported (structural analog) Unspecified
3-Methyl-10-ethyl-5-deazaflavin 3-Methyl, 10-ethyl Fluorescent probe (bioimaging) Commercial synthesis
10-Methylpyrimido[4,5-b]quinoline-2,4-dione (unsubstituted core) No substituents Baseline scaffold Classical condensation reaction

*Theoretical activity inferred from structural analogs in .

Key Findings :

Substituent Impact on Bioactivity :

  • Electron-Withdrawing Groups (e.g., 4-Nitrophenyl) : Enhance binding to targets like HDM2, as seen in 7-nitro derivatives .
  • Hydrophilic Groups (e.g., 3-Methoxypropyl) : Improve solubility compared to alkyl chains (e.g., 3-butyl in ), critical for bioavailability.
  • Aromatic Substituents (e.g., 4-Methylphenyl) : Influence π-π stacking in enzyme active sites, as observed in antifungal dihydroxyphenyl derivatives .

Synthesis Efficiency :

  • The target compound’s synthesis (DABCO, solvent-free, 90°C) achieves high yields with minimal waste, outperforming Fe3O4@SiO2-SnCl4-catalyzed methods that require specialized magnetic recovery .

Physicochemical Properties: Molecular Weight: ~430–450 g/mol (estimated for target compound), compared to 255 g/mol for 3-methyl-10-ethyl derivatives . Thermal Stability: Pyrimidoquinoline derivatives generally decompose above 250°C, with nitro-substituted analogs showing lower thermal stability due to nitro group lability .

Table 2: Catalytic Performance Comparison

Catalyst Reaction Time Temperature (°C) Yield (%) Reusability Reference
DABCO 4–6 hours 90 85–90 Low
GO/Fe3O4@PTRMS@BDSA@SO3H 1.5 hours 80 92–95 High (5 cycles)
ZnCl2 8–12 hours 100 70–75 None

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